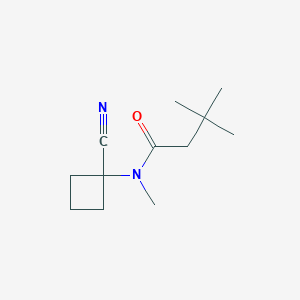
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide, also known as CTB, is a compound that has gained attention for its potential applications in scientific research. CTB is a small molecule that can penetrate cell membranes and bind to proteins, making it a useful tool for studying protein function and cellular processes.
Aplicaciones Científicas De Investigación
Activation of TMSCN by N-heterocyclic carbenes
N-Heterocyclic carbenes were found to effectively activate TMSCN for the cyanosilylation of carbonyl compounds, facilitating cyano transfer at room temperature. This method offers a mild and simple approach, tolerating various functional groups, and producing trimethylsilylated cyanohydrins in high yields (Jinhua J. Song et al., 2006).
Synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives
Research on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives revealed their potential as lipoxygenase inhibitors. This study highlights the biological activity of heterocyclic compounds, suggesting the relevance of exploring similar chemical structures for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Sterically Controlled Silacycloalkyl Diamide Complexes of Titanium(IV)
The study on sterically controlled silacycloalkyl diamide complexes of Titanium(IV) shows the influence of cyclic silyldiamide ligands on the chemical reactivity and catalytic behavior of titanium complexes. This research demonstrates the significance of structural manipulation in developing catalysts with specific reactivities and applications (†. H. Kim et al., 2001).
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)8-10(15)14(4)12(9-13)6-5-7-12/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANUCCGZJRQHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

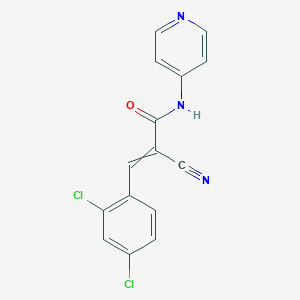
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)
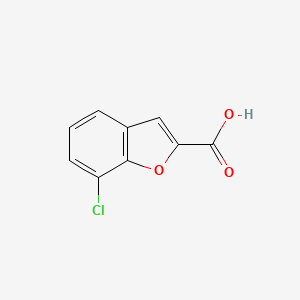
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2688830.png)
acetic acid](/img/structure/B2688831.png)
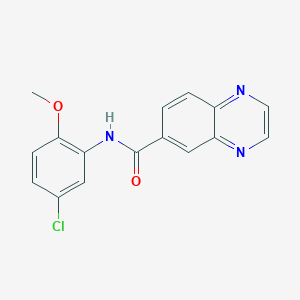
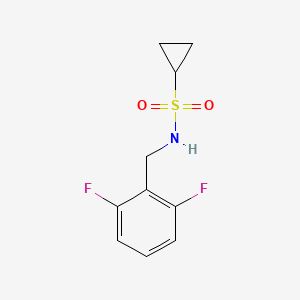
![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)
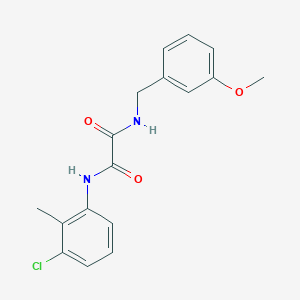
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)
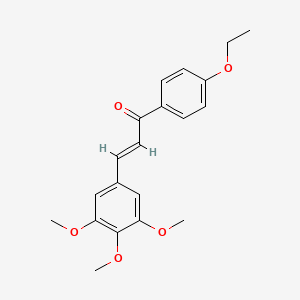
![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)